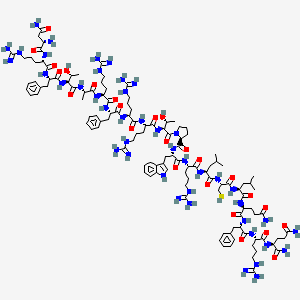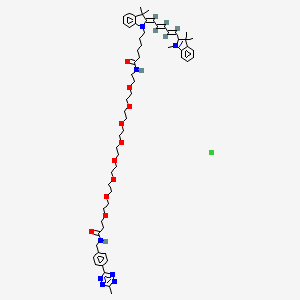
Cy5-PEG8-Tetrazin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-PEG8-Tetrazin is a fluorescent dye derivative of Cyanine 5 (Cy5) that contains seven polyethylene glycol (PEG) units and a tetrazine group. This compound is particularly notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . This unique reactivity makes this compound a valuable tool in various scientific research applications, especially in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG8-Tetrazin typically involves the conjugation of Cyanine 5 (Cy5) with a PEG linker and a tetrazine group. The process begins with the preparation of Cyanine 5, followed by the attachment of the PEG linker through a series of coupling reactions. Finally, the tetrazine group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Cy5-PEG8-Tetrazin primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules. This reaction is highly specific and occurs rapidly under mild conditions .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires the presence of TCO-containing molecules. The reaction conditions are generally mild, often occurring at room temperature and neutral pH .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and TCO-containing molecules is a stable covalent adduct. This product retains the fluorescent properties of Cy5, making it useful for various imaging applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Cy5-PEG8-Tetrazin is used for labeling and tracking molecules in various reactions. Its fluorescent properties allow researchers to monitor reaction progress and study molecular interactions in real-time .
Biology
In biological research, this compound is employed for cellular labeling and imaging. Its ability to undergo bioorthogonal reactions makes it ideal for tagging specific biomolecules without interfering with native biological processes .
Medicine
In medicine, this compound is used in diagnostic imaging and targeted drug delivery. Its fluorescent properties enable the visualization of specific tissues or cells, aiding in the diagnosis and treatment of various diseases .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and sensors. Its unique reactivity and fluorescent properties make it valuable for creating responsive materials and detecting specific analytes .
Mecanismo De Acción
Cy5-PEG8-Tetrazin exerts its effects through the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules. This reaction involves the formation of a covalent bond between the tetrazine group and the TCO group, resulting in a stable adduct. The fluorescent properties of Cy5 allow for the visualization of this reaction, making it useful for various imaging applications .
Comparación Con Compuestos Similares
Similar Compounds
Cy5-PEG4-Tetrazin: Similar to Cy5-PEG8-Tetrazin but contains four PEG units instead of eight.
Cy3-PEG8-Tetrazin: A derivative of Cyanine 3 (Cy3) with eight PEG units and a tetrazine group.
Cy7-PEG8-Tetrazin: A derivative of Cyanine 7 (Cy7) with eight PEG units and a tetrazine group
Uniqueness
This compound is unique due to its combination of seven PEG units and a tetrazine group, which provides optimal solubility and reactivity. Its fluorescent properties, coupled with its ability to undergo rapid and specific bioorthogonal reactions, make it a versatile tool in various scientific research applications .
Propiedades
Fórmula molecular |
C61H85ClN8O10 |
|---|---|
Peso molecular |
1125.8 g/mol |
Nombre IUPAC |
6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C61H84N8O10.ClH/c1-48-64-66-59(67-65-48)50-26-24-49(25-27-50)47-63-58(71)28-31-72-33-35-74-37-39-76-41-43-78-45-46-79-44-42-77-40-38-75-36-34-73-32-29-62-57(70)23-11-8-16-30-69-54-20-15-13-18-52(54)61(4,5)56(69)22-10-7-9-21-55-60(2,3)51-17-12-14-19-53(51)68(55)6;/h7,9-10,12-15,17-22,24-27H,8,11,16,23,28-47H2,1-6H3,(H-,62,63,70,71);1H |
Clave InChI |
GCSCPLBTZKXTKH-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=CC=CC5=[N+](C6=CC=CC=C6C5(C)C)C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


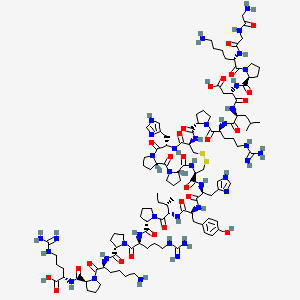
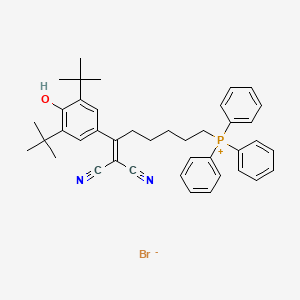
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)

![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)
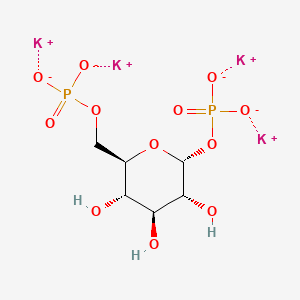

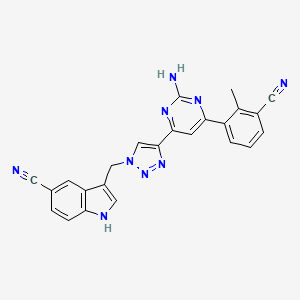
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)

